molecular formula C16H14FNO4 B2361837 4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2248314-65-8

4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2361837
CAS No.: 2248314-65-8
M. Wt: 303.289
InChI Key: RZPXZKDLNIKYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro group, a methyl group, and a phenylmethoxycarbonylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-fluoro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.

    Protection: The amino group is protected by reacting it with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino derivative.

    Hydrolysis: The final step involves hydrolysis to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group or the phenylmethoxycarbonylamino group, depending on the conditions.

    Substitution: The fluoro group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The phenylmethoxycarbonylamino group can provide additional interactions with the target, stabilizing the compound-receptor complex.

Comparison with Similar Compounds

  • 4-Fluoro-5-methoxy-2-nitrobenzoic acid methyl ester
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid

Uniqueness: 4-Fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable intermediate in drug design and development.

Properties

IUPAC Name

4-fluoro-2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-10-7-13(17)14(8-12(10)15(19)20)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPXZKDLNIKYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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